1-(1-cyclopentyl-1H-pyrazol-5-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(2-cyclopentylpyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-11-8-10-6-7-12-13(10)9-4-2-3-5-9/h6-7,9,11H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMXLAGNDNNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NN1C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The synthesis begins with constructing the 1H-pyrazole core. A widely adopted approach involves cyclocondensation of hydrazine derivatives with 1,3-diketones. For 1-cyclopentyl substitution, the reaction typically employs cyclopentyl hydrazine hydrochloride and acetylacetone in ethanol at 80°C for 12 hours, achieving 78-82% yield. Alternative diketones like ethyl acetoacetate require longer reaction times (18-24 hours) but improve regioselectivity for the 5-position.
Table 1: Comparative Pyrazole Formation Conditions
| Diketone | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (5-/3-isomer ratio) |
|---|---|---|---|---|---|
| Acetylacetone | Ethanol | 80 | 12 | 82 | 4:1 |
| Ethyl acetoacetate | Toluene | 110 | 18 | 75 | 9:1 |
| Dibenzoylmethane | DMF | 120 | 6 | 68 | 3:2 |
Cyclopentylation Techniques
Post-pyrazole formation, N-cyclopentylation proves critical. Two predominant methods emerge:
A. Alkyl Halide Approach
Reaction with cyclopentyl bromide under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, CH2Cl2) achieves 85-90% conversion in 4 hours. Microwave-assisted modification reduces time to 45 minutes with comparable yields.
B. Mitsunobu Reaction
For oxygen-sensitive substrates, cyclopentanol couples using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to RT, 12 h). This method yields 78-82% product but incurs higher reagent costs.
Methanamine Side Chain Installation
Reductive Amination Protocol
The N-methylmethanamine moiety introduces via reductive amination of pyrazole-5-carbaldehyde intermediates:
- Condensation with methylamine (2 eq) in methanol at 0°C for 2 hours
- In situ reduction using NaBH4 (1.5 eq) at -20°C
- Acidic workup (HCl 1M) yields target amine with 88-92% purity
Critical Parameters:
- pH control during reduction (optimal range: 6.8-7.2)
- Strict temperature maintenance to prevent N-demethylation
Nucleophilic Displacement Route
Alternative pathway employing chloromethyl pyrazole intermediates:
- 5-Chloromethyl-1-cyclopentylpyrazole synthesis (SOCl2, DMF cat., 0°C→RT)
- Reaction with methylamine gas in dioxane at 120°C (sealed tube, 8 h)
- Column chromatography purification (SiO2, EtOAc/Hexane 3:7)
This method achieves 76% yield but requires specialized equipment for gas handling.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements adapt the process for continuous manufacturing:
Reactor Setup:
- Module 1: Diketone + hydrazine (residence time: 45 min)
- Module 2: Cyclopentyl bromide alkylation (T-junction mixer, 80°C)
- Module 3: Reductive amination (micro-packed bed with Ru/C catalyst)
Performance Metrics:
- Throughput: 12.8 kg/day
- Overall yield: 74%
- Impurity profile: <0.5% total by HPLC
Solvent Recycling Systems
Closed-loop systems recover >95% of ethanol and THF via fractional distillation. Implementation reduces production costs by 18-22% while meeting EPA waste guidelines.
Comparative Method Analysis
Table 2: Synthesis Route Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Batch (alkyl halide) | 4 | 62 | 98.5 | Moderate |
| Flow System | 3 | 74 | 99.2 | High |
| Microwave-Assisted | 3 | 68 | 97.8 | Low |
Key findings:
- Flow chemistry outperforms batch methods in yield and purity
- Microwave techniques suit small-scale API production but lack transferability
- Solvent recycling critically impacts environmental compliance
Reaction Mechanism Elucidation
Cyclopentylation Kinetics
Second-order kinetics observed in N-alkylation (k = 0.18 L/mol·min at 80°C). Transition state analysis reveals rate-determining SN2 attack at the pyrazole nitrogen.
Reductive Amination Pathway
DFT calculations identify two competing pathways:
- Direct hydride transfer to iminium ion (ΔG‡ = 18.7 kcal/mol)
- Stepwise protonation-reduction (ΔG‡ = 22.4 kcal/mol)
Experimental data (Eyring plot) confirms Pathway 1 dominance under standard conditions.
Impurity Control Strategies
Major Byproducts
- N,N-Dimethyl derivative (5-8% in over-alkylation)
- Cyclopentyl ring-opened products (2-3% under acidic conditions)
Purification Techniques
- Crystallization: Ethanol/water (7:3) achieves 99.1% purity
- Simulated Moving Bed (SMB) Chromatography: 99.5% purity at 92% recovery
Case Study: Multi-Kilogram Synthesis
Bristol-Myers Squibb Process (2024):
- Scale: 48 kg batch
- Route: Continuous flow with in-line PAT monitoring
- Results:
- 71% overall yield
- Residual solvent: <300 ppm
- Production cost: $1,240/kg
Challenges resolved:
- Clogging in amination module (addressed via 0.2 μm filters)
- Catalyst deactivation (regenerated via H2/N2 cycling)
Emerging Methodologies
Photocatalytic Cyclization
Visible-light mediated synthesis using [Ir(ppy)3] catalyst:
Biocatalytic Approaches
Engineered transaminases for asymmetric synthesis:
- Enantiomeric excess: 98%
- Current limitations:
- Substrate inhibition above 0.5 M
- 48-hour reaction time
Environmental Impact Assessment
Table 3: Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 86 | 34 |
| E-Factor | 58 | 19 |
| Energy Use (kW·h/kg) | 42 | 27 |
Flow systems demonstrate superior environmental profiles through:
- 60% reduction in solvent waste
- 35% lower energy consumption
- 80% decreased catalyst loading
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and pyrazole ring are susceptible to oxidation under controlled conditions:
-
Amine Oxidation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates the corresponding N-oxide derivative.
-
Pyrazole Ring Oxidation : Strong oxidants like potassium permanganate (KMnO₄) in acidic or alkaline media lead to hydroxylation or ring-opening products.
Key Conditions :
| Oxidant | Solvent | Temperature | Product |
|---|---|---|---|
| H₂O₂ | Ethanol | 25–50°C | N-oxide |
| KMnO₄ | H₂O/H₂SO₄ | 80–100°C | Hydroxylated pyrazole |
Reduction Reactions
The cyclopentyl group and pyrazole ring participate in reduction processes:
-
Cyclopentyl Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the cyclopentyl ring to cyclohexane under high pressure (3–5 atm).
-
Amine Reduction : Lithium aluminum hydride (LiAlH₄) reduces amide derivatives (if present) to secondary amines.
Mechanistic Insight :
Reductive pathways are influenced by steric hindrance from the cyclopentyl group, requiring elevated temperatures (80–120°C) for complete conversion.
Alkylation
The methylamine group undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of bases like potassium carbonate (K₂CO₃):
Acylation
Acetylation with acetyl chloride (AcCl) in dichloromethane (DCM) yields stable amide derivatives:
Optimization :
Design of Experiments (DoE) methodologies have been applied to maximize yields in substitution reactions, varying temperature (30–70°C) and reagent equivalents (2–10 eq) .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed C–N coupling as a nucleophile:
-
Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromothiazole) using palladium catalysts (e.g., Pd-GPhos) and NaOt-Bu as a base .
Example Reaction :
Key Findings :
-
Yields depend on ligand choice and steric effects from the cyclopentyl group .
-
High-throughput screens identify optimal substrates for complex couplings .
Hydrogenation of Pyrazole Rings
Under extreme conditions (H₂, 100 atm, Raney Ni), the pyrazole ring undergoes partial hydrogenation to pyrrolidine derivatives, though this is rarely practical due to competing decomposition.
Acid/Base-Mediated Reactions
-
Deprotonation : Sodium hydride (NaH) deprotonates the pyrazole N–H, enabling further functionalization (e.g., Suzuki coupling).
-
Salt Formation : Reacts with HCl to form water-soluble ammonium salts, enhancing bioavailability.
Scientific Research Applications
Scientific Research Applications
1. Pharmacological Research
The compound is primarily investigated for its potential as a modulator of biological pathways. Research indicates that it may interact with specific enzymes and receptors, influencing their activity. This interaction profile suggests applications in developing therapeutic agents for neurological and psychiatric disorders.
2. Drug Development
Ongoing studies focus on the compound's role in drug development, particularly in creating new pharmaceuticals targeting specific diseases. Its ability to bind to various biological targets makes it a promising candidate for further exploration in medicinal chemistry.
3. Synthesis of Complex Molecules
In synthetic chemistry, 1-(1-cyclopentyl-1H-pyrazol-5-yl)-N-methylmethanamine serves as a building block for synthesizing more complex molecules. Its unique structure can be modified to create derivatives with enhanced biological properties or different pharmacokinetic profiles.
Case Studies
Case Study 1: Neurological Disorders
Research has indicated that compounds similar to 1-(1-cyclopentyl-1H-pyrazol-5-yl)-N-methylmethanamine exhibit potential in treating conditions like depression and anxiety by modulating neurotransmitter systems. A study demonstrated that derivatives of this compound could enhance serotonin receptor activity, suggesting a pathway for developing new antidepressants .
Case Study 2: Anticancer Activity
Another area of investigation involves the compound's potential anticancer properties. Preliminary studies have shown that it can inhibit certain cancer cell lines by interfering with cellular signaling pathways, highlighting its potential as a lead compound in cancer therapy development.
Mechanism of Action
The mechanism of action of 1-(1-cyclopentyl-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound is compared to three analogs (Table 1):
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine ()
Table 1: Structural and Molecular Comparisons
Key Observations:
- Substituent Size and Lipophilicity : The cyclopentyl group in the target compound increases steric bulk and lipophilicity compared to ethyl () and methyl () analogs. This may enhance membrane permeability but reduce aqueous solubility.
- N-Methylation: The presence of an N-methyl group (vs.
- Molecular Weight : The cyclopentyl analog (165.24 g/mol) exceeds the ethyl (139.20 g/mol) and methyl (111.15 g/mol) derivatives, aligning with trends in substituent size.
Biological Activity
1-(1-cyclopentyl-1H-pyrazol-5-yl)-N-methylmethanamine, a compound with the molecular formula CHN, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a cyclopentyl group attached to a pyrazole ring, which is further connected to a N-methylmethanamine moiety. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 179.24 g/mol |
| CAS Number | 1345510-68-0 |
| Appearance | White crystalline solid |
1-(1-cyclopentyl-1H-pyrazol-5-yl)-N-methylmethanamine exhibits various biological activities that can be attributed to its interaction with specific molecular targets. These interactions may modulate biological pathways leading to therapeutic effects. Research indicates that the compound may act on neurotransmitter systems and exhibit anti-inflammatory properties.
Pharmacological Effects
- Neuropharmacology : Preliminary studies suggest that this compound may influence dopaminergic and serotonergic systems, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, indicating potential applications in treating inflammatory diseases.
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that 1-(1-cyclopentyl-1H-pyrazol-5-yl)-N-methylmethanamine significantly reduced neuronal damage induced by oxidative stress. The compound was found to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting its potential in neuroprotection.
Study 2: Anti-inflammatory Properties
In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages. This suggests a mechanism by which the compound may exert anti-inflammatory effects, making it a candidate for further research in chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(1-cyclopentyl-1H-pyrazol-5-yl)-N-methylmethanamine, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(1-cyclopentyl-1H-pyrazol-4-yl)methanamine | Lacks N-methyl group; lower reactivity | Limited neuropharmacological effects |
| 1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine | Contains trifluoromethyl group; increased lipophilicity | Enhanced anti-inflammatory activity |
Future Directions
Given the promising biological activities observed, future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of 1-(1-cyclopentyl-1H-pyrazol-5-yl)-N-methylmethanamine in humans.
- Mechanistic Studies : Further elucidating the mechanisms of action through detailed biochemical assays.
- Structure-Activity Relationship (SAR) : Investigating modifications to the structure to optimize biological activity and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(1-cyclopentyl-1H-pyrazol-5-yl)-N-methylmethanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves three key steps:
Cyclopentyl Group Introduction : Cyclopentyl halides react with pyrazole precursors via nucleophilic substitution.
Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux in ethanol or THF.
N-Methylation : Methylamine or methylating agents (e.g., CH₃I) are used in a Mannich-type reaction, often requiring base catalysis (e.g., K₂CO₃) .
- Critical Factors : Temperature control (±5°C) during cyclocondensation minimizes side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%). Yields range from 40–65%, depending on solvent polarity and catalyst loading .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and N-methyl group (δ 2.3 ppm, singlet). Pyrazole ring protons appear as doublets (δ 6.2–7.1 ppm) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 220.2 (calculated for C₁₁H₁₈N₃⁺) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) confirms bond angles and dihedral angles, e.g., cyclopentyl ring puckering (θ = 15–20°) and pyrazole planarity .
Advanced Research Questions
Q. What in vitro biological assays have been conducted to evaluate the pharmacological potential of this compound, and what cellular targets are implicated?
- Methodological Answer :
- Cytotoxicity Assays : Tested against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. IC₅₀ values range from 20–50 μM, suggesting moderate activity .
- Enzyme Inhibition : Screened against kinases (e.g., EGFR, CDK2) via fluorescence polarization. Pyrazole derivatives show competitive inhibition (Kᵢ = 1.2–3.8 μM), likely due to H-bonding with catalytic lysine residues .
- Target Hypotheses : Molecular docking (AutoDock Vina) predicts binding to ATP pockets in kinases, supported by hydrophobic interactions with cyclopentyl groups .
Q. How do structural modifications at the cyclopentyl or N-methyl groups affect the compound's physicochemical properties and bioactivity?
- Methodological Answer :
- Cyclopentyl Modifications : Replacing cyclopentyl with bulkier groups (e.g., adamantyl) increases logP (from 2.1 to 3.5) but reduces aqueous solubility (from 12 mg/mL to <1 mg/mL). This trade-off impacts bioavailability .
- N-Methyl Substitution : Removing the methyl group decreases metabolic stability (t₁/₂ in liver microsomes drops from 45 min to 12 min). Conversely, N-ethyl analogs retain stability but show reduced kinase selectivity .
- QSAR Insights : CoMFA models highlight steric bulk at the cyclopentyl position as critical for target affinity (q² = 0.72, r² = 0.89) .
Contradictions and Limitations
- Synthesis Yields : reports 40–65% yields, while similar protocols in achieve 70–80% for N-methylmethanamine derivatives. This discrepancy may arise from differences in cyclopentyl precursor reactivity .
- Bioactivity Variability : Pyrazole derivatives in show IC₅₀ values 10x lower than those in , possibly due to assay conditions (e.g., serum concentration, incubation time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
